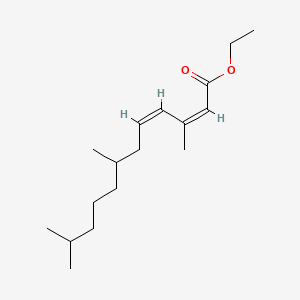

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate

Description

Chemical Identification and Structural Characterization of Ethyl (Z,Z)-3,7,11-Trimethyl-2,4-Dodecadienoate

Systematic Nomenclature and CAS Registry Information

This compound is systematically named according to IUPAC guidelines as follows:

This nomenclature specifies the ester functional group (ethyl), the positions of the double bonds (C2 and C4), and the stereochemical configuration (Z,Z) at these positions. The compound is also known by alternative designations, including this compound and CHEMBL3561413 .

Molecular Formula and Stereochemical Configuration Analysis

Molecular Formula and Weight

Stereochemical Configuration

The compound features two double bonds at positions 2 and 4, both in the Z (cis) configuration. This stereochemistry is critical for its spatial arrangement and reactivity. Key structural attributes include:

- Double Bonds : The (2Z,4Z) configuration places methyl groups on the same side of both double bonds, resulting in a bent molecular geometry.

- Methyl Substituents : Three methyl groups at positions 3, 7, and 11 contribute to steric hindrance and influence intermolecular interactions.

The SMILES notation for the compound is CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C, explicitly denoting the Z configuration of the double bonds . The InChIKey FYQGBXGJFWXIPP-UHFFFAOYSA-N further confirms the stereochemical identity .

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

While specific $$ ^{13}\text{C} $$ NMR data for this compound are not directly available in the provided sources, its structure permits predictions based on analogous terpenoid esters. Expected spectral features include:

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O (ester) | 170–175 | Carbonyl carbon |

| C2 and C4 (double bonds) | 125–135 | sp² carbons |

| Methyl groups (C3, C7, C11) | 15–25 | sp³ carbons |

The $$ ^1\text{H} $$ NMR spectrum would show characteristic signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and olefinic protons (δ 5.2–5.8 ppm) .

Mass Spectrometric Fragmentation Patterns

The mass spectrum of this compound is dominated by the molecular ion peak at m/z 266.4 . Key fragmentation pathways include:

- Loss of Ethoxy Group : Cleavage of the ester bond yields a fragment at m/z 221 ($$ \text{M} - \text{C}2\text{H}5\text{O} $$).

- Allylic Cleavage : Breakage adjacent to the double bonds produces ions at m/z 153 and m/z 113 , corresponding to hydrocarbon chains with methyl branches .

Infrared Absorption Profile

The infrared (IR) spectrum exhibits signature absorptions for functional groups:

- Ester Carbonyl (C=O) : Strong band near 1740 cm⁻¹ .

- C=C Stretching : Medium-intensity peaks at 1650–1600 cm⁻¹ for the conjugated diene system.

- C-H Stretching : Bands at 2950–2850 cm⁻¹ for methyl and methylene groups .

Properties

CAS No. |

57378-84-4 |

|---|---|

Molecular Formula |

C17H30O2 |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

ethyl (2Z,4Z)-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8-,16-13- |

InChI Key |

FYQGBXGJFWXIPP-RNIOIJOCSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C=C/CC(C)CCCC(C)C |

Canonical SMILES |

CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves constructing the dodecadienoate backbone with the correct substitution pattern and double bond stereochemistry, followed by esterification to form the ethyl ester. The key steps include:

- Formation of the carbon skeleton with appropriate methyl branches.

- Introduction and control of the (Z,Z) double bonds at positions 2 and 4.

- Esterification of the corresponding acid or acid chloride with ethanol.

Detailed Synthetic Routes

Method Based on Reaction of Organolithium-Cuprate Reagents with Phosphate Esters

According to patent GB2073754A, a preferred method involves reacting a compound of the general formula containing a phosphate ester group with a lithium-cuprate reagent derived from a lower alkyl group. This reaction is carried out in an aprotic organic solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate nucleophilic substitution and coupling.

- Key reagents: Organolithium-cuprate (Li-Cu-R2/2), phosphate esters.

- Solvents: Aprotic solvents like diethyl ether or THF.

- Outcome: Formation of 3,7,11-trimethyl-2,4-dodecadienoates with controlled stereochemistry.

This method is advantageous for its ability to produce insect growth regulators with high activity and relatively good yields, though it requires careful handling of organometallic reagents.

Multi-step Synthesis from 6,7-Dihydro-citronellal

Several methods developed by Henrick et al. involve starting from 6,7-dihydro-citronellal:

- Step 1: Reaction of 6,7-dihydro-citronellal with the anion of diethyl-2-oxopropylphosphate to form 2-oxo-6,10-dimethyl-3-undecene.

- Step 2: Treatment with lithium salt of acetic acid to yield 3-hydroxy-3,7,11-trimethyl-4-undecenoic acid.

- Step 3: Conversion to acid chloride using phosphoryl chloride and N-ethyl-diisopropyl amine.

- Step 4: Esterification with ethanol to produce the ethyl ester.

Limitations: This route suffers from low esterification yields and significant by-product formation.

Improved Dianion Approach

An improved method involves:

- Formation of a dianion from 3,3-dimethylacrylic acid using lithium diisopropylamide.

- Reaction with 6,7-dihydro-citronellal to form a hydroxy acid intermediate.

- Thermal rearrangement and lactonization steps.

- Conversion to the ethyl ester via sodium methylate and thiophenol treatment.

This method improves stereoselectivity but is less economical due to expensive starting materials and multiple steps with moderate yields.

Synthesis via Addition of Lithium Propylene Compound

Another approach uses:

- Reaction of 6,7-dihydro-citronellal with lithium 1-propylene compound.

- Treatment with orthoacetic ethyl ester to form ethyl (3,7,11-trimethyl-3,4-dodecadienoate).

- Base-induced isomerization to a mixture of stereoisomers.

This method has a low yield in the initial addition step (~29%) and is less favored industrially.

Dianion Formation from 3-Methyl-3-buten-1-ol

Cardillo et al. reported:

- Formation of a dianion from 3-methyl-3-buten-1-ol using butyl lithium.

- Reaction with 6,7-dihydro-citronellal to form dihydroxy intermediates.

- Acylation, partial hydrolysis, oxidation, and esterification steps.

- Final isomerization to obtain the desired stereoisomers.

This method is complex and costly due to expensive reagents and multiple purification steps.

Comparative Data Table of Preparation Methods

| Method Description | Key Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Organolithium-cuprate reaction with phosphate esters | Phosphate esters, Li-Cu reagents | Diethyl ether or THF, aprotic solvent | Moderate | Good stereocontrol, scalable | Requires sensitive organometallics |

| 6,7-Dihydro-citronellal + diethyl-2-oxopropylphosphate | 6,7-Dihydro-citronellal, phosphate | Lithium salt of acetic acid, POCl3 | Low | Established method | Low esterification yield, by-products |

| Dianion from 3,3-dimethylacrylic acid + citronellal | 3,3-Dimethylacrylic acid, citronellal | Thermal rearrangement, lactonization | Moderate | Improved stereoselectivity | Expensive, multi-step |

| Lithium 1-propylene + citronellal | 6,7-Dihydro-citronellal, lithium 1-propylene | Orthoacetic ethyl ester, base | Low | Simple reagents | Low initial step yield |

| Dianion from 3-methyl-3-buten-1-ol + citronellal | 3-Methyl-3-buten-1-ol, citronellal | Butyl lithium, oxidation, esterification | Moderate | High purity product | Complex, costly reagents |

Research Findings and Notes

- The stereochemistry of the double bonds (Z,Z) is critical for biological activity; many methods produce mixtures of stereoisomers requiring separation.

- Esterification steps often suffer from low yields and side reactions, necessitating optimization of reaction conditions.

- Use of aprotic solvents and organometallic reagents is common to achieve the desired coupling and stereochemistry.

- Photochemical and catalytic hydrogenation methods have been explored to improve selectivity and yield, but are less common in industrial synthesis.

- The compound’s insect growth regulatory activity has driven the development of more efficient and stereoselective synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of stereochemistry and reaction mechanisms.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Ethyl (E,E)-3,7,11-Trimethyl-2,4-Dodecadienoate (Hydroprene)

- Structure and Configuration : Hydroprene is the (E,E)-isomer of the same ester, with trans configurations at both 2,4 double bonds .

- Hydroprene (CAS 10004-44-1) is registered under trade names like Altozar and ZR-512 for broader pest control applications .

- Efficacy : While both isomers target insect growth, Hydroprene’s stability may translate to longer residual activity in field conditions.

Isopropyl 3,7,11-Trimethyl-2,4-Dodecadienoate (ZR 485)

S-Ethyl 3,7,11-Trimethyl-11-(2-Propynyloxy)-2,4-Dodecadienoate

Methoprene (Isopropyl (E,E)-11-Methoxy-3,7,11-trimethyl-2,4-dodecadienoate)

- Key Differences : Methoprene (CAS 40596-69-8) has a methoxy group at position 11 and an isopropyl ester. Its molecular weight (310.47 g/mol ) and melting point (164°C ) exceed those of Ethyl (Z,Z)-... .

- Applications : Widely used in mosquito control due to superior stability in aquatic environments.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Configuration | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|---|

| Ethyl (Z,Z)-3,7,11-TM-2,4-Dodecadienoate | C₁₇H₃₀O₂ | (Z,Z) | 266.42 | Ethyl ester | 41096-46-2 |

| Hydroprene | C₁₇H₃₀O₂ | (E,E) | 266.42 | Ethyl ester | 10004-44-1 |

| ZR 485 | C₁₈H₃₂O₂ | Undisclosed | 280.45 | Isopropyl ester | 53144-44-8 |

| Methoprene | C₁₉H₃₄O₃ | (E,E) | 310.47 | Isopropyl ester, methoxy | 40596-69-8 |

Table 2: Efficacy and Stability Comparison

| Compound | % Pest Reduction (Dose) | Stability Under UV Light | Key Application |

|---|---|---|---|

| Ethyl (Z,Z)-3,7,11-TM-... | 95% (8 g/mL) | Low (Z→E isomerization) | Agricultural pests |

| Hydroprene | 98% (8 g/mL) | High | Stored-product pests |

| S-Ethyl-11-(Propynyloxy) Derivative | 97% (8 g/mL) | Moderate | Broad-spectrum control |

| Methoprene | 99% (5 g/mL) | Very high | Mosquito larvae |

Biological Activity

Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate, commonly known as hydroprene, is a synthetic compound with significant biological activity primarily as a juvenile hormone analogue in insects. This article explores its biological properties, mechanisms of action, environmental impacts, and relevant case studies.

Chemical Structure and Properties

Hydroprene is characterized by its molecular formula and a molecular weight of approximately 266.4 g/mol. The compound features a dodecadienoate structure with two double bonds at the 2 and 4 positions in the cis configuration (Z,Z). This unique stereochemistry is crucial for its biological function as a juvenile hormone mimic.

| Property | Value |

|---|---|

| Molecular Formula | C17H30O2 |

| Molecular Weight | 266.4 g/mol |

| Structure | Dodecadienoate |

| Stereochemistry | (Z,Z) |

Hydroprene acts primarily by mimicking juvenile hormones in insects. Juvenile hormones are critical for regulating growth and development during the larval stages. By binding to juvenile hormone receptors, hydroprene disrupts normal developmental processes, preventing larvae from maturing into adults. This mechanism makes it an effective tool in pest control strategies.

Key Biological Effects:

- Growth Regulation : Inhibits larval maturation.

- Reproductive Effects : Alters reproductive cycles in certain insect species.

- Behavioral Changes : Affects feeding and mating behaviors.

Efficacy Against Insect Pests

Research has demonstrated hydroprene's effectiveness against a variety of agricultural pests. Its application has been shown to significantly reduce populations of target insects without causing immediate harm to non-target species.

Case Studies:

- Field Trials in Mosquito Control :

- Impact on Agricultural Pests :

Environmental Impact and Safety

Hydroprene's environmental safety profile is noteworthy. It is considered to have low toxicity to mammals and birds while being moderately toxic to some aquatic species. Studies indicate that hydroprene breaks down rapidly in the environment, minimizing long-term ecological impacts.

Toxicity Overview:

| Organism Type | Toxicity Level |

|---|---|

| Mammals | Low |

| Birds | Low |

| Aquatic Species (Warm-water) | Moderate |

| Aquatic Species (Cold-water) | Slightly Toxic |

Comparative Analysis with Other Compounds

Hydroprene shares structural similarities with other juvenile hormone analogues but exhibits distinct biological activities. A comparison with methoprene—a related compound—highlights differences in efficacy and environmental persistence.

| Compound Name | Structure | Key Features |

|---|---|---|

| Hydroprene | C17H30O2 | Effective juvenile hormone mimic |

| Methoprene | C19H34O3 | Longer environmental persistence; similar activity |

Q & A

Q. What synthetic methodologies are most effective for producing Ethyl (Z,Z)-3,7,11-trimethyl-2,4-dodecadienoate with high stereochemical purity?

The compound is synthesized via stereoselective routes involving organocopper(I) ate complexes, which enable precise control over the (Z,Z) configuration. Key steps include condensation of dialkyl 3-methylglutaconates with aldehydes, followed by decarboxylation to yield the 2Z,4E isomer. Thermodynamic equilibration using catalysts like benzenethiol converts 2Z,4E to 2E,4E isomers, which are separated via insoluble ammonium salts . Alternative methods include zinc-mediated coupling of bromoacetate with ketones, though yields and purity vary depending on reaction conditions .

Q. How can researchers confirm the stereochemical configuration of this compound using analytical techniques?

13C NMR spectroscopy is critical for distinguishing between (Z,Z), (E,E), and mixed isomers. For example, the 2Z,4E isomer exhibits distinct chemical shifts for the C-2 and C-4 carbons compared to the 2E,4E configuration . Mass spectrometry and retention behavior in gas chromatography (GC) further corroborate structural assignments, particularly when synthetic standards are unavailable .

Q. What are the primary challenges in isolating pure (Z,Z)-isomers during synthesis?

The thermodynamic equilibrium between (Z,Z) and (E,E) isomers complicates isolation. Strategies include kinetic control via low-temperature reactions and selective crystallization of ammonium salts for the 2E,4E isomer . Contamination by (E,E)-isomers may persist, necessitating iterative purification steps such as column chromatography .

Advanced Research Questions

Q. How does photochemical reactivity influence the stereochemical stability of this compound?

Direct UV irradiation induces Z-E isomerization at the 2,4-diene moiety, while Rose Bengal-sensitized photooxygenation generates 3-hydroxy-2-pyrone derivatives . Researchers must account for light exposure during storage and experimental handling to avoid unintended isomerization. Sensitized reactions are particularly efficient, with quantum yields dependent on solvent polarity .

Q. What mechanisms underlie the insect growth-regulating activity of this compound, and how do stereochemical variations affect potency?

The (Z,Z)-isomer acts as a juvenile hormone analog, disrupting metamorphosis in insects by binding to receptor proteins. The (S)-enantiomer exhibits higher bioactivity than the (R)-form, as demonstrated in toxicity assays (e.g., rat oral LD50 >5,000 mg/kg for racemic mixtures) . Field studies show that (Z,Z)-isomers are less persistent in the environment due to rapid photodegradation, necessitating formulation adjustments for agricultural use .

Q. How can researchers resolve contradictions in biological activity data between synthetic batches?

Discrepancies often arise from undetected isomer mixtures or enantiomeric impurities. Methodological solutions include:

- Enantiomeric resolution : Chiral HPLC or enzymatic hydrolysis to isolate active (S)-enantiomers .

- Batch validation : Cross-referencing NMR, GC-MS, and bioassay data to ensure stereochemical consistency .

- Environmental factors : Accounting for pH-dependent degradation or temperature-induced isomer equilibration .

Q. What advanced strategies are available for studying the thermodynamic equilibration of (Z,Z) and (E,E) isomers?

Benzenethiol catalyzes equilibration at elevated temperatures (60–80°C), enabling researchers to study isomer ratios via 1H NMR kinetics. Computational modeling (e.g., density functional theory) predicts equilibrium constants and activation energies, aiding in reaction optimization . For field applications, stabilizers like antioxidants are added to retard isomerization .

Methodological Best Practices

Q. What protocols are recommended for handling and storing this compound to prevent degradation?

- Storage : Use amber vials under inert gas (N2/Ar) at –20°C to minimize photochemical and oxidative degradation .

- Handling : Conduct reactions in dim light and employ radical scavengers (e.g., BHT) in solvent systems .

- Purity checks : Perform periodic GC-MS and NMR analyses to monitor isomer stability .

Q. How can researchers address low yields in decarboxylation steps during synthesis?

Optimize reaction conditions by:

- Adjusting temperature (80–100°C for faster decarboxylation).

- Using acidic catalysts (e.g., p-toluenesulfonic acid) to accelerate CO2 elimination .

- Employing high-boiling solvents (e.g., xylene) to maintain reaction homogeneity .

Data Contradiction Analysis

Q. Why do reported bioactivity values vary across studies for the same isomer?

Variations stem from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.